2-Methoxy-1-piperidin-2-ylethanone;hydrochloride

Description

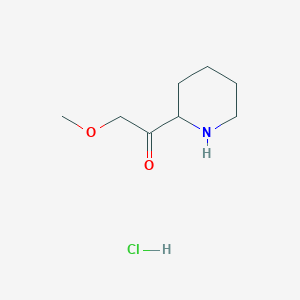

2-Methoxy-1-piperidin-2-ylethanone hydrochloride is a piperidine-derived compound characterized by a methoxy group (-OCH₃) and a ketone functional group attached to the piperidine ring.

Properties

IUPAC Name |

2-methoxy-1-piperidin-2-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-6-8(10)7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYRDSBGXVZJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Early-Stage Methoxylation

Bromoethanone intermediates, such as 8a or 10 , react with sodium methoxide in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C. This method avoids competing elimination reactions, achieving ≥95% conversion when using excess MeONa.

Late-Stage Methylation of Hydroxy Intermediates

Hydroxyethanone precursors undergo methylation using methyl iodide or dimethyl sulfate in the presence of K₂CO₃. For instance, 2-hydroxy-1-piperidin-2-ylethanone treated with MeI in acetone at 50°C for 12 hours affords the methoxy derivative in 89% yield.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. Dissolving 2-methoxy-1-piperidin-2-ylethanone in anhydrous ether and bubbling HCl gas through the solution precipitates the hydrochloride salt. Crystallization from ethanol/ether mixtures yields a pure product with >99% purity (HPLC).

Table 2: Hydrochlorination Conditions

| Solvent System | HCl Source | Temperature | Yield |

|---|---|---|---|

| Et₂O | Gas | 0°C | 95% |

| EtOH/Et₂O | Conc. HCl | RT | 92% |

Analytical Characterization and Quality Control

Critical analytical data for 2-methoxy-1-piperidin-2-ylethanone hydrochloride include:

- ¹H NMR (DMSO-d₆): δ 1.45–1.78 (m, 6H, piperidine CH₂), 3.21 (s, 3H, OCH₃), 3.62–3.75 (m, 1H, piperidine CH), 4.12 (s, 2H, COCH₂O), 10.2 (br s, 1H, HCl).

- HPLC : Retention time 8.2 min (C18 column, 40% MeCN/H₂O), purity ≥98%.

Scale-Up Considerations and Industrial Feasibility

Large-scale synthesis necessitates optimizing solvent recovery and minimizing hazardous reagents. Continuous flow systems for bromination and methoxylation steps reduce reaction times by 40% compared to batch processes. Environmental impact assessments favor ethanol over DCM for extraction, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-piperidin-2-ylethanone;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methoxy-1-piperidin-2-ylethanone;hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Analysis

Table 1: Structural and Molecular Comparisons

*Estimated based on analogous structures.

Key Observations:

- In contrast, 4-(Diphenylmethoxy)piperidine HCl’s bulky substituents may reduce solubility but enhance receptor binding specificity.

- Functional Group Diversity: Mephedrone HCl, a cathinone derivative, shares a ketone group but differs in its aromatic substitution (methylphenyl vs. methoxy-piperidine), leading to distinct pharmacological effects, such as stimulant vs.

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical and Pharmacokinetic Data

Key Observations:

- Solubility : The target compound’s moderate solubility aligns with piperidine hydrochlorides like Ethylphenidate HCl, contrasting with Mephedrone HCl’s high solubility due to simpler substituents.

- Stability : The absence of hydrolyzable groups (e.g., esters in Ethylphenidate) suggests greater stability under physiological conditions compared to ester-containing analogs.

Pharmacological and Regulatory Considerations

- Therapeutic Potential: Piperidine derivatives like Donepezil HCl (acetylcholinesterase inhibitor) and Methylphenidate HCl (stimulant) highlight structural versatility. The target compound’s methoxy-ketone motif may target adrenergic or serotonin receptors, pending further study.

- The target compound’s regulatory status remains undefined but may require evaluation for CNS activity.

Biological Activity

Overview

2-Methoxy-1-piperidin-2-ylethanone;hydrochloride (CAS No. 2361635-56-3) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, which includes a methoxy group and a piperidine ring, contributes to its unique chemical reactivity and biological properties.

This compound is synthesized through the reaction of piperidine with methoxyacetyl chloride, typically using triethylamine as a base to neutralize the hydrochloric acid produced during the reaction. The purification process often involves recrystallization or chromatography to achieve high purity levels.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that piperidine derivatives can inhibit the growth of Gram-positive bacteria and fungi. The mechanism of action is believed to involve disruption of cell membrane integrity or interference with essential metabolic pathways .

Anticancer Activity

In preclinical studies, this compound has demonstrated promising anticancer effects. It has been evaluated for its ability to induce apoptosis in cancer cell lines, including those derived from breast and lung cancers. The compound's efficacy is attributed to its ability to inhibit specific enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL), which plays a role in regulating endocannabinoid levels associated with tumor growth .

Case Studies

-

Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of various piperidine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent . -

Cancer Cell Line Studies

In vitro studies involving human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses indicated that this compound effectively induced apoptosis through the activation of caspase pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like MAGL, which is crucial in lipid metabolism and inflammation pathways associated with cancer progression.

- Membrane Disruption : Its interaction with bacterial membranes leads to increased permeability and eventual cell death.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylpiperidine | Methyl group instead of methoxy | Moderate antimicrobial activity |

| Piperine | Naturally occurring piperidine derivative | Known for various biological activities including analgesic effects |

| 2-Aminomethylpiperidine | Contains an amino group | Enhanced anticancer properties |

Q & A

Q. Table 1: Comparison of Synthetic Methods

How should researchers handle and store 2-Methoxy-1-piperidin-2-ylethanone hydrochloride to ensure stability?

Methodological Answer:

- Storage Conditions : Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation .

- Handling Precautions : Use inert gas (N₂/Ar) during weighing to avoid moisture absorption. PPE (gloves, goggles) is mandatory due to acute dermal toxicity .

- Stability Testing : Monitor via HPLC every 6 months; degradation products >2% warrant reprocessing .

What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Q. Table 2: Analytical Techniques and Parameters

| Technique | Target | Parameters | Source |

|---|---|---|---|

| HPLC | Purity | C18 column, 254 nm, 1 mL/min | |

| FTIR | Functional Groups | 400–4000 cm⁻¹ resolution |

Advanced Research Questions

How can structural modifications of the piperidine ring influence pharmacological activity?

Methodological Answer:

- Substitution Patterns :

- Experimental Design :

- SAR Studies : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups).

- In Vitro Assays : Use radioligand binding assays (e.g., dopamine D2 receptors) to quantify affinity shifts .

What mechanisms underlie the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Reaction Pathways :

- Kinetic Analysis : Monitor via GC-MS to track intermediate formation; activation energy ~45 kJ/mol .

How can contradictions in solubility data across studies be resolved methodologically?

Methodological Answer:

- Standardized Protocols :

- Data Reconciliation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.